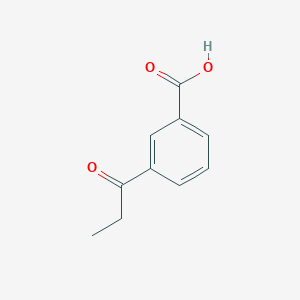

3-Propanoylbenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

It is a white crystalline solid that is commonly used in medical, environmental, and industrial research. This compound is known for its stability and versatility in various chemical reactions, making it a valuable substance in scientific studies and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-Propanoylbenzoic acid can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of benzene with propionic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency.

Another method involves the oxidation of 3-propylbenzene using potassium permanganate (KMnO4) under acidic conditions . This reaction converts the alkyl side chain into a carboxylic acid group, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, this compound is often produced through large-scale oxidation processes. These processes involve the use of strong oxidizing agents such as potassium permanganate or chromium trioxide (CrO3) to convert the corresponding alkylbenzene derivatives into the desired carboxylic acid . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

3-Propanoylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form benzoic acid derivatives using strong oxidizing agents like potassium permanganate.

Reduction: It can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

Oxidation: Benzoic acid derivatives.

Reduction: Corresponding alcohols.

Substitution: Nitro or halogenated derivatives of this compound.

Aplicaciones Científicas De Investigación

3-Propanoylbenzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: this compound is used in the production of dyes, polymers, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 3-propanoylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting various biochemical processes . For example, it may inhibit enzymes involved in the synthesis of bacterial cell walls, leading to antimicrobial effects . Additionally, it can modulate inflammatory pathways, contributing to its anti-inflammatory properties .

Comparación Con Compuestos Similares

3-Propanoylbenzoic acid can be compared with other similar compounds, such as:

Benzoic acid: Both compounds have a benzene ring with a carboxylic acid group, but this compound has an additional propionyl group, making it more versatile in chemical reactions.

3-Phenylpropanoic acid: This compound is structurally similar but lacks the carbonyl group present in this compound, resulting in different reactivity and applications.

4-Oxo-4-phenylbutanoic acid: This compound has a similar structure but with a different position of the carbonyl group, leading to distinct chemical properties and uses.

The uniqueness of this compound lies in its specific functional groups, which allow for a wide range of chemical modifications and applications in various fields.

Actividad Biológica

3-Propanoylbenzoic acid, a derivative of benzoic acid, has garnered attention in recent years due to its potential biological activities. This article delves into its biological activity, focusing on its antioxidant properties, antimicrobial effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a propanoyl group attached to the benzene ring of benzoic acid. This structural modification is significant as it influences the compound's biological properties. The compound can be synthesized through various methods, including acylation reactions involving benzoic acid and propanoyl chloride.

Antioxidant Activity

Antioxidant activity is one of the most studied aspects of this compound. Research indicates that derivatives of benzoic acid exhibit varying degrees of antioxidant properties, primarily measured by their ability to scavenge free radicals.

Table 1: Antioxidant Activity of Benzoic Acid Derivatives

| Compound | IC50 (μM) |

|---|---|

| This compound | TBD |

| Caffeic Acid | 2.01 |

| Dihydrocaffeic Acid | 2.10 |

| Other Derivatives | Varies |

The IC50 value indicates the concentration required to inhibit 50% of the free radicals. While specific data for this compound is still being established, studies suggest that modifications to the benzoic acid structure can enhance or diminish antioxidant activity .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that compounds related to benzoic acid can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Benzoic Acid Derivatives

| Compound | Target Organism | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| Enterococcus faecium | TBD | |

| Bacillus subtilis | TBD |

These findings indicate that structural modifications can lead to enhanced antimicrobial efficacy, suggesting potential applications in food preservation and therapeutic settings .

The mechanism by which this compound exerts its biological effects is not fully understood but may involve interactions with cellular pathways that regulate oxidative stress and inflammation. Studies have shown that benzoic acid derivatives can modulate protein degradation systems such as the ubiquitin-proteasome pathway and autophagy-lysosome pathway, which are crucial for maintaining cellular homeostasis .

Case Studies

- Antioxidant Efficacy : In a study examining various benzoic acid derivatives, researchers found that modifications to the aromatic ring significantly influenced radical scavenging activity. The presence of a propanoyl group was linked to increased antioxidant potential compared to simpler derivatives .

- Antimicrobial Properties : A recent investigation into the antimicrobial effects of novel benzoate compounds revealed that certain derivatives exhibited significant inhibition against pathogenic bacteria, indicating their potential use in clinical applications .

Propiedades

IUPAC Name |

3-propanoylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-2-9(11)7-4-3-5-8(6-7)10(12)13/h3-6H,2H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJXGVUOQOFRNKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90551218 |

Source

|

| Record name | 3-Propanoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90551218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74380-71-5 |

Source

|

| Record name | 3-Propanoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90551218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.